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Compound of Interest

Compound Name: Naxaprostene

Cat. No.: B206392 Get Quote

The Synthesis of Oseltamivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a prominent synthesis pathway for

Oseltamivir (Tamiflu®), a crucial antiviral drug for the treatment and prophylaxis of influenza A

and B viruses. The synthesis detailed herein originates from the naturally occurring chiral

starting material, (-)-shikimic acid. This document outlines the key chemical transformations,

intermediates, quantitative data, and detailed experimental protocols. Furthermore, it includes

visualizations of the synthesis pathway and the drug's mechanism of action to facilitate a

comprehensive understanding.

Overview of the Synthesis Pathway from (-)-
Shikimic Acid
The commercial production of Oseltamivir has historically relied on a multi-step synthesis

starting from (-)-shikimic acid, a biomolecule extracted from Chinese star anise.[1] This route is

advantageous as it utilizes a readily available chiral pool starting material, which helps in

establishing the three stereocenters of the Oseltamivir molecule with the correct configuration.

[1] The overall synthesis involves several key stages: esterification of the carboxylic acid,

protection of the diol functionalities, mesylation of the remaining hydroxyl group, epoxidation,

regioselective opening of the epoxide with an azide nucleophile, reduction of the azide to an

amine, and finally, N-acetylation to yield the active pharmaceutical ingredient.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b206392?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3079541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3079541/
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b206392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on Synthesis Yields
The efficiency of the synthesis is a critical factor in the large-scale production of Oseltamivir.

The following table summarizes the reported yields for the key steps in the synthesis from (-)-

shikimic acid. It is important to note that yields can vary depending on the specific reaction

conditions and scale of the synthesis.
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Step No. Reaction
Starting
Material

Product
Reported Yield
(%)

1 Esterification (-)-Shikimic acid Ethyl shikimate ~97%

2 Trimesylation Ethyl shikimate

Ethyl 3,4,5-

tris(mesyloxy)cyc

lohex-1-ene-1-

carboxylate

~93%

3
Azide

Displacement

Ethyl 3,4,5-

tris(mesyloxy)cyc

lohex-1-ene-1-

carboxylate

Ethyl

(3S,4R,5R)-3-

azido-4,5-

bis(mesyloxy)cyc

lohex-1-ene-1-

carboxylate

~92%

4 Aziridination

Ethyl

(3S,4R,5R)-3-

azido-4,5-

bis(mesyloxy)cyc

lohex-1-ene-1-

carboxylate

Ethyl

(3R,4S,5R)-4,5-

imino-3-(1-

ethylpropoxy)-1-

cyclohexene-1-

carboxylate

High Yield

5
Aziridine

Opening

Ethyl

(3R,4S,5R)-4,5-

imino-3-(1-

ethylpropoxy)-1-

cyclohexene-1-

carboxylate

Ethyl

(3R,4R,5S)-5-

azido-4-hydroxy-

3-(1-

ethylpropoxy)cycl

ohex-1-ene-1-

carboxylate

High Yield

6 N-Acetylation

Ethyl

(3R,4R,5S)-5-

azido-4-amino-3-

(1-

ethylpropoxy)cycl

ohex-1-ene-1-

carboxylate

Ethyl

(3R,4R,5S)-4-

acetamido-5-

azido-3-(1-

ethylpropoxy)-1-

cyclohexene-1-

carboxylate

~80%
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7 Azide Reduction

Ethyl

(3R,4R,5S)-4-

acetamido-5-

azido-3-(1-

ethylpropoxy)-1-

cyclohexene-1-

carboxylate

Oseltamivir (free

base)
High Yield

8 Salt Formation
Oseltamivir (free

base)

Oseltamivir

Phosphate
~85%

Overall - (-)-Shikimic acid
Oseltamivir

Phosphate
~47%[3]

Detailed Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of

Oseltamivir from (-)-shikimic acid.

Step 1: Esterification of (-)-Shikimic Acid
To a suspension of (-)-shikimic acid in ethanol, thionyl chloride is added dropwise at room

temperature.[2] The reaction mixture is then heated to reflux for several hours. After completion

of the reaction, the solvent is removed under reduced pressure to yield ethyl shikimate, which

can be used in the next step without further purification.

Step 2: Formation of the Key Epoxide Intermediate
The synthesis of the crucial epoxide intermediate proceeds through a series of reactions

starting from a protected form of ethyl shikimate.

Ketalization and Mesylation: Ethyl shikimate is first reacted with 3-pentanone and p-

toluenesulfonic acid to protect the 3,4-diol as a pentylidene acetal. The remaining hydroxyl

group at C-5 is then mesylated using methanesulfonyl chloride and triethylamine.

Reductive Ketal Opening: The pentylidene acetal is reductively opened.
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Epoxidation: The resulting intermediate is treated with a base, such as potassium

bicarbonate, in a mixture of methanol and dichloromethane to form the epoxide, ethyl

(3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate. The reaction is

stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon

completion, the reaction is quenched with water and extracted with dichloromethane. The

combined organic layers are washed, dried, and concentrated to give the crude epoxide,

which is then purified by column chromatography.

Step 3: Regioselective Azide Opening of the Epoxide
The epoxide intermediate is dissolved in ethanol, and an aqueous solution of sodium azide and

ammonium chloride is added. The mixture is heated to reflux and the reaction progress is

monitored by TLC. Once the starting material is consumed, the reaction is cooled to room

temperature, and the ethanol is removed under reduced pressure. The aqueous residue is

extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated to give the crude azido alcohol. This

product is then purified by flash chromatography.

Step 4: Azide Reduction to the Amine
The azido group is reduced to the primary amine. A common method involves the use of

triphenylphosphine in a Staudinger reaction, followed by hydrolysis. Alternatively, catalytic

hydrogenation using a palladium catalyst can be employed.

Step 5: N-Acetylation
The resulting amino compound is acetylated to introduce the acetamido group found in

Oseltamivir. A solution of the amine in dichloromethane is treated with acetic anhydride and

pyridine. The reaction mixture is refluxed for a few hours. After completion, the mixture is

extracted, and the organic layer is dried and concentrated to yield the N-acetylated product.

Step 6: Final Salt Formation
The Oseltamivir free base is converted to its phosphate salt to improve its stability and

solubility. The free base is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and

treated with an equivalent amount of ortho-phosphoric acid. The mixture is stirred, and the
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Oseltamivir phosphate salt precipitates out of the solution. The solid is collected by filtration,

washed, and dried to yield the final product.

Visualizations
Synthesis Pathway of Oseltamivir from (-)-Shikimic Acid
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Caption: Synthesis pathway of Oseltamivir from (-)-Shikimic Acid.

Mechanism of Action of Oseltamivir
Caption: Oseltamivir inhibits viral neuraminidase, preventing virion release.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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